molecular formula C16H8Br2 B1583609 1,8-Dibromopyrene CAS No. 38303-35-4

1,8-Dibromopyrene

Cat. No. B1583609
CAS RN: 38303-35-4
M. Wt: 360.04 g/mol
InChI Key: JBLQSCAVCHTKPV-UHFFFAOYSA-N
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Description

1,8-Dibromopyrene is a synthetic fluorescent dye that is used as a fluorescence probe . It has been shown to be an efficient analytical method for the detection of 4-methoxyphenylboronic acid in water samples . It has been shown to react with hydrogen boron bonds and form a covalent bond with the boron atom .


Synthesis Analysis

The synthesis of 1,8-Dibromopyrene involves bromination and acylation reactions . A comprehensive analysis of bromination reactions reveals significant correlations between reaction conditions and yields . Specifically, the syntheses of 1-bromopyrene, 2-bromopyrene, 2,7-dibromopyrene, 1,6-dibromopyrene, 1,8-dibromopyrene, 1,3-dibromopyrene, 1,7-dibromopyrene, 1,3,6-tribromopyrene, and 1,3,6,8-tetrabromopyrene have been reported .


Molecular Structure Analysis

The molecular formula of 1,8-Dibromopyrene is C16H8Br2 . The InChI code is 1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H .


Chemical Reactions Analysis

A Ni(0)-mediated coupling reaction of 1,8-Dibromopyrene gave a series of cyclic pyrene oligomers CPn up to nonadecamer . CP5 and CP7 represent a unique class of asymmetric compounds with no stereogenic chiral centers in terms of their global chirality, which are achieved because of an odd number of pyrenes .


Physical And Chemical Properties Analysis

1,8-Dibromopyrene is a solid at room temperature . Its molecular weight is 360.05 . The melting point ranges from 208.0 to 212.0 °C .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

1,8-Dibromopyrene has been utilized in the synthesis of macrocycles and organic semiconductors. For example, Venkataramana et al. (2011) developed a regioselective synthesis method for 1,8-dibromo-4,5-dialkoxypyrenes, which they used to create 1,8-pyrenylene-ethynylene macrocycles. These macrocycles exhibited unique properties, such as the formation of dimers suitable for intercalation of small molecules in the solid state (Venkataramana et al., 2011). Additionally, Salunke et al. (2016) transformed 1,3,6,8-tetrabromopyrene into tetrasubstituted carbazole and phenothiazine derivatives for use in organic light-emitting diodes (OLEDs), demonstrating blue and green emission with promising device performance (Salunke et al., 2016).

Electroluminescence and OLED Development

In the field of electroluminescence and OLEDs, various studies have highlighted the role of 1,8-dibromopyrene derivatives. Lee and Park (2015) synthesized new fused-core compounds using 4,9-dibromopyrene, which yielded superior electroluminescence devices with improved efficiency and lifespan (Lee & Park, 2015). Sonar et al. (2010) also developed star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, showcasing their application in solution-processed OLEDs with deep blue emission (Sonar et al., 2010).

Chirality and Polymerization

1,8-Dibromopyrene has been instrumental in studies involving chirality and polymerization. Kurosaki et al. (2019) used 1,8-dibromopyrene in a coupling reaction to create cyclic pyrene oligomers, which exhibited unique global chirality despite lacking stereogenic chiral centers (Kurosaki et al., 2019). Lischka et al. (2018) investigated the surface chemistry of 1,6-dibromo-3,8-diiodopyrene on different surfaces, revealing insights into the formation of organometallic intermediates and polymerization processes (Lischka et al., 2018).

Luminescent Sensing and Detection

The application of 1,8-dibromopyrene derivatives in luminescent sensing and detection has been explored. Guo and Cao (2015) synthesized porous covalent organic polymers using 1,3,6,8-tetrabromopyrene as a monomer, enabling the development of luminescent sensors for detecting metal ions and nitroaromatic explosives (Guo & Cao, 2015).

Safety And Hazards

The safety data sheet for 1,8-Dibromopyrene indicates that it is sealed in dry, at room temperature . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

properties

IUPAC Name

1,8-dibromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQSCAVCHTKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878093
Record name 1,8-DIBROMOPYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromopyrene

CAS RN

38303-35-4
Record name 1,8-Dibromopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38303-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrene, 1,8-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
AH Sato, M Maeda, S Mihara, T Iwasawa - Tetrahedron letters, 2011 - Elsevier
A straightforward route to unsymmetrically functionalized pyrene derivatives is described involving the synthesis of key precursor (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane 1. In a …
Number of citations: 14 www.sciencedirect.com
D Zych - Molecules, 2019 - mdpi.com
Disubstituted pyrenes at the non-K region by the same or different (hetero)aryl groups have proven to be an increasingly interesting area of research for scientists over the last decade …
Number of citations: 26 www.mdpi.com
X Gong, C Zheng, X Feng, Y Huan, J Li… - Chemistry–An Asian …, 2018 - Wiley Online Library
There have been many reports on the application of pyrene derivatives as organic semiconductors, but 1,8‐subsituted pyrene semiconductors are less well‐developed. Two p‐type 1,8‐…
Number of citations: 13 onlinelibrary.wiley.com
J Hu, H Hiyoshi, JH Do… - Journal of Chemical …, 2010 - journals.sagepub.com
A novel pyrene-based highly pure blue fluorescent and stable molecule, 1,3,6,8-tetrakis[9,9-bis(3-methylbutyl)-9H-fluoren-2-yl]pyrene, was successfully synthesised via a Pd-catalysed …
Number of citations: 5 journals.sagepub.com
RG Harvey, J Pataki, H Lee - Organic Preparations and …, 1984 - Taylor & Francis
The high resolution 500 MHz NMR spectrum of the major isomer (mp 162-1639 was consistent with only the highly sym metrical l, l)-diacetylpyrene structure (La), exhibiting singlets at 6 …
Number of citations: 29 www.tandfonline.com
J Grimshaw, J Trocha-Grimshaw - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Treatment of pyrene or 1-bromopyrene with limited amounts of bromine affords 1,6-dibromopyrene and 1,8-di-bromopyrene (not isolated pure by previous workers). Further bromination …
Number of citations: 81 pubs.rsc.org
Q Liu, X Xu, L Lin, D Wang - Science of the Total Environment, 2021 - Elsevier
In this study, we investigated the concentration distribution of parent polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the effluents of 5 municipal wastewater treatment …
Number of citations: 19 www.sciencedirect.com
HA Alidağı, B Çoşut, A Kılıç, S Yeşilot - Polyhedron, 2014 - Elsevier
A new fluorene substituted methoxybenzene-pyrene chromophore (3), [1-(9,9-dimethylfluorene)-8-(4-methoxyphenyl)]pyrene, was synthesized by the Suzuki cross-coupling reactions of …
Number of citations: 13 www.sciencedirect.com
Y Mori, S Goto, Y Onodera, S Naito… - Jpn. J. Toxicol. Environ …, 1992 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. This paper describes high performance liquid chromatographic (HPLC) determinations of halogenated pyrenes in water by use of LiChrosorb RP-18 …
Number of citations: 2 hero.epa.gov
JY Hu, X Feng, N Seto, JH Do, X Zeng, Z Tao… - Journal of Molecular …, 2013 - Elsevier
A new series of diarylamino-functionalized pyrene derivatives, namely, 1-(N,N-diarylamino)-substituted pyrenes (7), isomer of 1,6-bis- and 1,8-bis(N,N-diarylamino)-substituted pyrenes (…
Number of citations: 26 www.sciencedirect.com

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